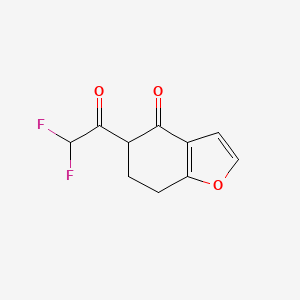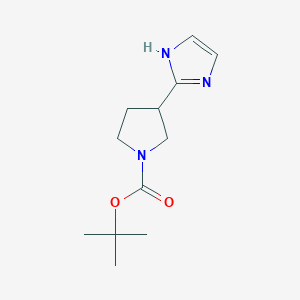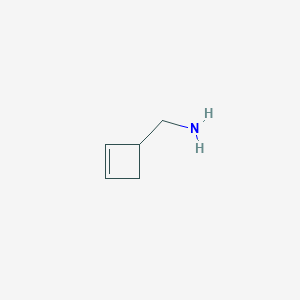
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
This process can be carried out under various conditions, often requiring the use of organometallic catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
科学的研究の応用
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It shows promise in drug discovery, particularly for developing new treatments for diseases such as cancer and autoimmune disorders.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
作用機序
The mechanism of action of N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the ethane-1,2-diamine moiety.
4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring attached to a benzonitrile group instead of a pyrimidine ring.
N-(pyridin-2-yl)amides: Features a pyridine ring instead of a pyrimidine ring
Uniqueness
N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings, along with the ethane-1,2-diamine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug discovery .
特性
分子式 |
C10H17N5 |
|---|---|
分子量 |
207.28 g/mol |
IUPAC名 |
N'-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N5/c11-4-6-13-10-12-5-3-9(14-10)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14) |
InChIキー |
LAAOLXNCYRJRSS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC=C2)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1,4-Dioxaspiro[4.4]nonan-6-yl)methyl acetate](/img/structure/B13335617.png)

![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
![2-(5-(Difluoromethyl)-3-(ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B13335632.png)


![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)


